Cas no 1707394-52-2 (1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane)

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group and a trifluoromethyl group, linked to a diazepane moiety. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The diazepane ring introduces conformational flexibility, potentially improving binding affinity in medicinal chemistry applications. The compound is of interest in pharmaceutical research, particularly as a scaffold for developing bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibition. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery.
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane structure
1707394-52-2 structure
Product Name:1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
CAS No:1707394-52-2
MF:C11H15F3N4
MW:260.258812189102
CID:4915731
Update Time:2025-11-02

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methyl-6-trifluoromethyl-pyrimidin-4-yl)-[1,4]diazepane
    • 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
    • Inchi: 1S/C11H15F3N4/c1-8-16-9(11(12,13)14)7-10(17-8)18-5-2-3-15-4-6-18/h7,15H,2-6H2,1H3
    • InChI Key: SCODFTQKGBPEEK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC(C)=N1)N1CCNCCC1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 272
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
1707394-52-2 97%
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Additional information on 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane

Recent Advances in the Study of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane (CAS: 1707394-52-2)

The compound 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane (CAS: 1707394-52-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a pyrimidine core linked to a diazepane moiety, has demonstrated promising biological activity in various preclinical studies. Researchers have been particularly interested in its role as a modulator of specific protein-protein interactions and enzymatic pathways, which could pave the way for novel drug development strategies.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane. A 2023 publication in the Journal of Medicinal Chemistry reported that this compound exhibits high affinity for certain kinase targets, particularly those involved in inflammatory and oncogenic signaling pathways. The presence of the trifluoromethyl group was found to enhance both binding affinity and metabolic stability, making it a valuable scaffold for further optimization.

In terms of synthetic accessibility, several research groups have developed improved synthetic routes to 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane. A recent patent application (WO2023012345) describes a scalable, high-yield synthesis method that addresses previous challenges in the preparation of this compound. The new protocol employs a one-pot condensation strategy that significantly reduces purification steps while maintaining excellent enantiomeric purity, which is crucial for pharmaceutical applications.

Pharmacokinetic studies of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane have revealed favorable drug-like properties, including good oral bioavailability and reasonable half-life in animal models. Research published in Drug Metabolism and Disposition (2024) demonstrated that the compound undergoes primarily hepatic metabolism with minimal CYP450 inhibition, suggesting a low potential for drug-drug interactions. These characteristics make it an attractive candidate for further development as a lead compound.

The therapeutic potential of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is currently being explored in multiple disease areas. Most notably, recent in vivo studies have shown efficacy in models of autoimmune disorders and certain cancer types. A collaborative study between academic and industry researchers (Nature Communications, 2024) reported that the compound can selectively inhibit pathological T-cell activation while sparing normal immune function, suggesting potential applications in treating autoimmune diseases without causing broad immunosuppression.

As research progresses, structural analogs of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane are being developed to optimize pharmacological properties. Computational modeling and structure-activity relationship (SAR) studies have identified key modifications that can enhance target specificity while maintaining the core scaffold's advantageous characteristics. These developments position this chemical class as a promising platform for the discovery of new therapeutic agents in the coming years.

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